1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene
Brand Name: Vulcanchem
CAS No.: 186315-85-5
VCID: VC20928079
InChI: InChI=1S/C9H11F2NO2Si/c1-15(2,3)9-6(10)4-5-7(8(9)11)12(13)14/h4-5H,1-3H3
SMILES: C[Si](C)(C)C1=C(C=CC(=C1F)[N+](=O)[O-])F
Molecular Formula: C9H11F2NO2Si
Molecular Weight: 231.27 g/mol

1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene

CAS No.: 186315-85-5

Cat. No.: VC20928079

Molecular Formula: C9H11F2NO2Si

Molecular Weight: 231.27 g/mol

* For research use only. Not for human or veterinary use.

1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene - 186315-85-5

Specification

CAS No. 186315-85-5
Molecular Formula C9H11F2NO2Si
Molecular Weight 231.27 g/mol
IUPAC Name (2,6-difluoro-3-nitrophenyl)-trimethylsilane
Standard InChI InChI=1S/C9H11F2NO2Si/c1-15(2,3)9-6(10)4-5-7(8(9)11)12(13)14/h4-5H,1-3H3
Standard InChI Key XMEDCOZETUWHIB-UHFFFAOYSA-N
SMILES C[Si](C)(C)C1=C(C=CC(=C1F)[N+](=O)[O-])F
Canonical SMILES C[Si](C)(C)C1=C(C=CC(=C1F)[N+](=O)[O-])F

Introduction

Chemical Structure and Properties

1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene features a benzene ring with two fluorine atoms at positions 1 and 3, a nitro group at position 4, and a trimethylsilyl group at position 2. This arrangement creates a molecule with distinctive electronic properties and reactivity patterns.

Molecular Composition

The compound has the molecular formula C₉H₁₁F₂NO₂Si, reflecting its complex structure containing carbon, hydrogen, fluorine, nitrogen, oxygen, and silicon atoms. The molecular weight aligns with the expected value for compounds of this structural class, positioning it as a medium-sized organic molecule suitable for various synthetic applications.

Physical Properties

The physical characteristics of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene contribute significantly to its utility in chemical synthesis. While specific data for this compound is limited in the literature, we can infer certain properties based on structural features and comparison with similar compounds.
Table 1: Estimated Physical Properties of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene

PropertyValueBasis for Estimation
Physical StateCrystalline solidTypical for similar benzene derivatives
SolubilityGood in organic solventsEnhanced by trimethylsilyl group
ColorPale yellow to yellowCommon for nitro-aromatic compounds
StabilityEnhanced thermal stabilityDue to silicon-carbon bond strength
LogP (estimated)3.0-3.5Comparable to analog compounds
The trimethylsilyl group significantly enhances the compound's solubility in non-polar organic solvents, a characteristic that proves advantageous during purification processes and subsequent reactions.

Synthetic Methodologies

The synthesis of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene typically employs specialized approaches to introduce the various functional groups in the correct positions.

Primary Synthetic Routes

Modern synthetic strategies for accessing this compound typically involve either:

  • Direct silicon introduction to pre-existing difluoronitrobenzene structures

  • Nitration of difluoro(trimethylsilyl)benzene precursors

  • Sequential halogenation and nitration following silicon installation
    Examining related difluoro-compounds provides insight into viable synthetic approaches. For instance, research on difluorobenzene derivatives indicates that directed ortho-metalation followed by trimethylsilyl chloride quenching represents a feasible route .

Reaction Optimization

The synthesis of fluorinated aromatics with multiple functional groups requires careful control of reaction conditions. Based on related chemistry, the following parameters typically require optimization:
Table 2: Critical Reaction Parameters for Synthesis

ParameterTypical RangeEffect on Outcome
Temperature-78°C to 0°C (metalation)Controls regioselectivity
SolventTHF, EtherInfluences reaction efficiency
Basen-BuLi, LDAAffects metalation position
Reaction Time2-24 hoursImpacts conversion and side reactions
Creating such compounds often employs techniques observed in similar systems, such as the ring expansion methodology documented for other difluorobenzene syntheses . The purification typically involves column chromatography with careful fraction selection to ensure high purity product isolation.

Applications in Chemical Research

1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene serves as a versatile building block in various chemical applications.

Pharmaceutical Synthesis

The compound functions as an intermediate in pharmaceutical development, where fluorinated aromatic compounds have gained prominence due to their ability to modulate drug properties. The presence of fluorine atoms can enhance metabolic stability and membrane permeability of drug candidates.

Agrochemical Applications

In agrochemical research, fluorinated aromatics like 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene contribute to the development of compounds with improved bioactivity and environmental persistence profiles. The combination of nitro and fluorine functionalities creates opportunities for further transformations into biologically active structures.

Reactivity Profile

The reactivity of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene stems from its unique functional group arrangement.

Nucleophilic Interactions

The electron-withdrawing nitro and fluorine groups activate the aromatic ring toward nucleophilic aromatic substitution, particularly at positions adjacent to these groups. This reactivity pattern is evidenced in related compounds like 1,3-Difluoro-2-nitrobenzene, which undergoes selective substitution reactions with various nucleophiles .

Electrophilic Behavior

The trimethylsilyl group acts as a directing group for certain electrophilic reactions while also serving as a removable protecting group under specific conditions. This dual functionality enhances the compound's synthetic utility.

Silicon-Mediated Transformations

The trimethylsilyl moiety enables silicon-specific transformations, including:

  • Fleming-Tamao oxidation to introduce hydroxyl groups

  • Cross-coupling reactions utilizing the silicon group as a masked functional handle

  • Protodesilylation to generate difluoronitrobenzene derivatives
    Recent research on difluoromethylation chemistry highlights the potential for transformation of similar structures into pharmaceutical precursors .

Structural Analogs and Comparative Analysis

Understanding 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene in context requires comparison with related compounds.

Structural Similarities with Related Compounds

Several compounds share structural features with 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene, offering insights into its likely chemical behavior.
Table 3: Comparative Analysis with Structural Analogs

CompoundStructural RelationshipDistinctive FeaturesReference
1,3-Difluoro-2-nitrobenzeneLacks trimethylsilyl groupDifferent reactivity pattern; used in nucleophilic substitution
1,3-Difluoro-2-methyl-4-phenylbenzeneContains methyl and phenyl groups instead of nitro and trimethylsilylDifferent electronic properties; synthesized via ring expansion
1,3-Difluoro-2,4,6-trimethyl-5-nitro-benzeneContains additional methyl groups in different positionsModified electron distribution; LogP ~3.32

Structure-Activity Relationships

The positioning of fluorine atoms relative to other functional groups significantly impacts reactivity. In difluorobenzene derivatives, the fluorine atoms typically enhance electrophilicity at specific positions while also influencing the acidity of nearby C-H bonds . Recent studies on difluoromethylated aromatics demonstrate how such structural features translate to biological activity in pharmaceutical applications.

Analytical Characterization

Proper identification and characterization of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene requires specific analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information for this compound:

  • ¹⁹F NMR typically shows characteristic signals in the -120 ppm region for aromatic fluorine atoms, with coupling patterns reflecting their specific environment

  • ¹H NMR reveals the trimethylsilyl protons as a distinctive singlet around 0.3-0.4 ppm

  • ¹³C NMR demonstrates characteristic carbon-fluorine coupling, with carbon atoms directly bonded to fluorine appearing as doublets with large coupling constants
    Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight, with fragmentation patterns reflecting the loss of trimethylsilyl and nitro groups.

Chromatographic Behavior

Purification of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene and similar compounds typically employs column chromatography, with silica gel as the stationary phase and carefully selected solvent systems. Based on analogous compounds, hexanes/ethyl acetate mixtures at ratios between 5:1 and 3:1 would likely provide effective separation .

Future Research Directions

The chemistry of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene presents several promising avenues for further investigation.

Synthetic Applications

Future research might explore:

  • Development of selective functionalization methods using the compound as a platform for diversity-oriented synthesis

  • Application in transition-metal catalyzed coupling reactions where both the fluorine and silicon functionalities could participate

  • Exploration of novel transformation sequences leveraging the unique electronic properties

Pharmaceutical Relevance

The growing interest in fluorinated pharmaceuticals suggests potential applications in:

  • Fragment-based drug discovery where fluorinated building blocks provide advantageous properties

  • Development of PET imaging agents utilizing the potential for ¹⁸F isotope incorporation

  • Creation of metabolically stable drug candidates where the fluorine substituents block oxidative metabolism

Sustainable Chemistry Approaches

Environmentally conscious approaches to synthesizing and utilizing 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene represent an important future direction, potentially including:

  • Flow chemistry methods to reduce solvent usage and increase efficiency

  • Catalytic approaches to introducing the fluorine and silicon functionalities

  • Green chemistry metrics to evaluate and optimize synthetic routes

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